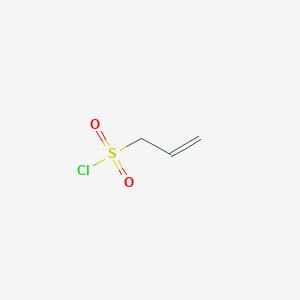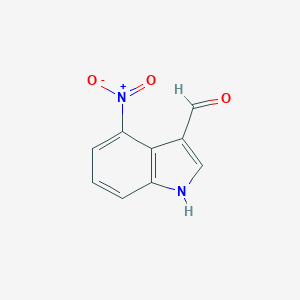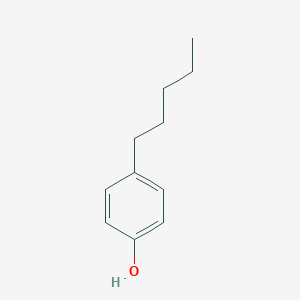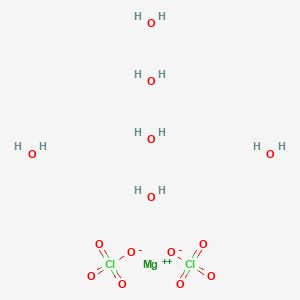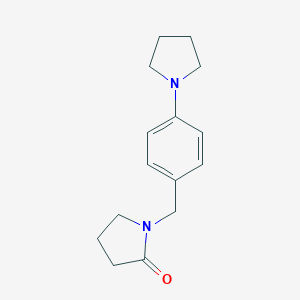
2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-, also known as PBP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PBP is a cyclic lactam that is structurally similar to other compounds such as amphetamines and cathinones. It is known to have psychoactive effects and has been used as a precursor in the synthesis of designer drugs. However, in recent years, PBP has gained attention for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- is not fully understood, but it is believed to act as a modulator of the dopamine system. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has been shown to increase dopamine release and inhibit dopamine reuptake, leading to an increase in dopamine levels in the brain. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has also been shown to have an affinity for sigma-1 receptors, which are involved in various cellular processes, including calcium signaling and cell survival.
Biochemische Und Physiologische Effekte
2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has been shown to have various biochemical and physiological effects. In animal studies, 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has been shown to increase locomotor activity and induce hyperthermia. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has also been shown to have anxiolytic and antidepressant effects in animal models. However, the full extent of 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-'s effects on the body is not fully understood, and further research is needed to fully elucidate its effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- is its availability and ease of synthesis. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- is readily available for research purposes, and its synthesis is relatively simple. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-'s unique structure also makes it an attractive starting point for the synthesis of new compounds with potential therapeutic applications.
However, one of the limitations of 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- is its potential for abuse. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has psychoactive effects and has been used as a precursor in the synthesis of designer drugs. Researchers must take precautions to ensure that 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- is used solely for scientific research purposes and not for illicit purposes.
Zukünftige Richtungen
There are several future directions for research on 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-. One potential direction is the development of new compounds based on 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-'s unique structure. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- could serve as a scaffold for the development of new drugs with potential therapeutic applications.
Another potential direction is the further elucidation of 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-'s effects on the dopamine system. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-'s modulatory effects on the dopamine system make it an attractive target for the development of new treatments for neurological disorders.
Conclusion:
In conclusion, 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-'s unique structure makes it an attractive starting point for the synthesis of new compounds with potential therapeutic applications. Further research is needed to fully elucidate 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-'s effects on the body and its potential applications in scientific research.
Synthesemethoden
2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- can be synthesized using various methods, including the reduction of 1-(4-bromobenzyl) pyrrolidin-2-one and the reaction of 1-(4-chlorobenzyl) pyrrolidin-2-one with piperidine. The synthesis of 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- is relatively simple, and the compound is readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has been shown to have a modulatory effect on the dopamine system, which is involved in reward processing and addiction. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
In pharmacology, 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has been studied for its potential as a ligand for various receptors, including the sigma-1 receptor and the dopamine transporter. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has also been studied for its potential use as a tool in drug discovery, as it can be used to screen compounds for their affinity to various receptors.
In medicinal chemistry, 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has been studied for its potential as a scaffold for the development of new drugs. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-'s unique structure makes it an attractive starting point for the synthesis of new compounds with potential therapeutic applications.
Eigenschaften
CAS-Nummer |
14053-07-7 |
|---|---|
Produktname |
2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- |
Molekularformel |
C15H20N2O |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
1-[(4-pyrrolidin-1-ylphenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H20N2O/c18-15-4-3-11-17(15)12-13-5-7-14(8-6-13)16-9-1-2-10-16/h5-8H,1-4,9-12H2 |
InChI-Schlüssel |
SPRFNYJIQJCXOH-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC=C(C=C2)CN3CCCC3=O |
Kanonische SMILES |
C1CCN(C1)C2=CC=C(C=C2)CN3CCCC3=O |
Andere CAS-Nummern |
14053-07-7 |
Synonyme |
1-(p-Pyrrolizinobenzyl)-2-pyrrolidone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-](/img/structure/B79255.png)
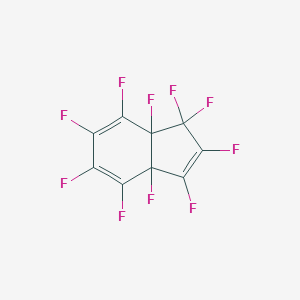
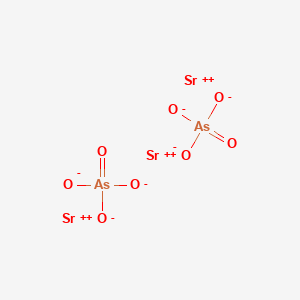
![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)



